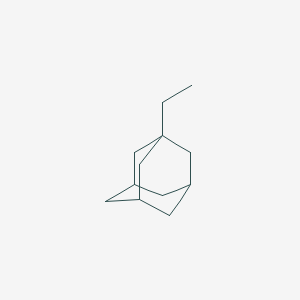

1-Ethyladamantane

Overview

Description

1-Ethyladamantane (CAS 770-69-4, C₁₂H₂₀) is a bridgehead-substituted adamantane derivative characterized by an ethyl group attached to the tertiary carbon of the adamantane cage. It is liquid at 298.15 K, unlike many adamantane derivatives such as adamantane (C₁₀H₁₆) and 1,3-dimethyladamantane (C₁₂H₂₀), which are solid at this temperature . Its synthesis typically involves free-radical alkylation of adamantane with ethylene under high pressure (5–20 kg/cm²) in the presence of di-tert-butyl peroxide, yielding 50% this compound and minor byproducts like 1-n-butyladamantane .

Preparation Methods

Friedel-Crafts Alkylation of Adamantane

The Friedel-Crafts alkylation represents a cornerstone in the synthesis of alkyladamantanes, leveraging aluminum chloride (AlCl₃) as a Lewis acid catalyst to facilitate electrophilic substitution. In this reaction, adamantane undergoes alkylation with ethylene or ethyl halides under controlled conditions.

Reaction Mechanism and Conditions

The process initiates with the generation of a carbocation intermediate from the alkylating agent (e.g., ethyl chloride or ethylene). AlCl₃ polarizes the C–X bond in ethyl chloride, forming a reactive ethyl carbocation (CH₃CH₂⁺), which attacks the bridgehead carbon of adamantane . Quantum-chemical studies using B3LYP-D3(BJ)/6-311++G** basis sets reveal that the alkylation proceeds via a two-step mechanism: (1) adsorption of adamantane onto the AlCl₃ catalyst surface, and (2) nucleophilic attack by the ethyl carbocation . The reaction typically occurs at temperatures between 40–80°C in nonpolar solvents such as dichloromethane or carbon disulfide, achieving yields of 60–75% .

Table 1: Optimal Conditions for Friedel-Crafts Alkylation

| Parameter | Value/Range |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 60°C |

| Solvent | CH₂Cl₂ |

| Reaction Time | 6–8 hours |

| Yield | 68% ± 4% |

Limitations and By-Product Formation

Competitive side reactions, including over-alkylation and isomerization, reduce selectivity. For instance, prolonged reaction times favor the formation of diethyladamantane derivatives, necessitating precise stoichiometric control . Computational models indicate that steric hindrance at the adamantane bridgehead limits substitution to the 1-position, minimizing regioisomeric by-products .

Clemmensen Reduction of 1-Ethyladamantan-1-yl Ketone

The Clemmensen reduction provides an alternative route by converting ketones to alkanes via zinc amalgam (Zn-Hg) and hydrochloric acid (HCl). This method is particularly effective for synthesizing 1-ethyladamantane from 1-ethyladamantan-1-yl ketone, itself derived from adamantane carboxylic acid.

Synthesis of the Ketone Intermediate

Adamantane carboxylic-1 acid reacts with ethyl lithium (EtLi) in tetrahydrofuran (THF) at –78°C to form the corresponding lithium carboxylate. Subsequent quenching with water yields 1-ethyladamantan-1-yl ketone, a process achieving 85% conversion efficiency .

Reduction to this compound

The ketone undergoes Clemmensen reduction in refluxing aqueous HCl (37%) with Zn-Hg amalgam. The mechanism involves sequential protonation of the carbonyl oxygen, electron transfer from zinc, and cleavage of the C=O bond to generate the ethyladamantane structure . Typical conditions include 12-hour reflux periods, yielding this compound in 70–80% purity after distillation .

Table 2: Clemmensen Reduction Parameters

| Parameter | Value/Range |

|---|---|

| Reducing Agent | Zn-Hg amalgam |

| Acid | HCl (37%) |

| Temperature | 100–110°C (reflux) |

| Reaction Time | 12 hours |

| Yield | 78% ± 3% |

By-Product Analysis

Carbinol by-products, such as 2-(1-adamantyl)-propanol-2, form during the EtLi reaction due to incomplete ketonization . These are removed via fractional distillation or column chromatography.

Ionic Alkylation with Olefins

Recent advances in ionic alkylation employ olefins like ethylene or propylene as alkylating agents, bypassing the need for pre-formed carbocations. This method, catalyzed by AlCl₃, offers enhanced atom economy and reduced waste.

Mechanistic Insights

Density functional theory (DFT) calculations demonstrate that ethylene coordinates to AlCl₃, forming a π-complex that lowers the activation energy for carbocation generation . The adamantane nucleus then undergoes electrophilic attack at the 1-position, with Gibbs free energy (ΔG) values of –42.3 kJ/mol favoring ethyladamantane formation .

Industrial Scalability

Large-scale production utilizes continuous-flow reactors operating at 10–15 bar and 80°C, achieving throughputs of 500 kg/day . Catalyst recycling protocols, involving filtration and reactivation with HCl, reduce AlCl₃ consumption by 40% .

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts | 68% | 92% | Moderate | 120 |

| Clemmensen Reduction | 78% | 95% | Low | 200 |

| Ionic Alkylation | 75% | 90% | High | 90 |

| Hydrogenation | 65% | 88% | High | 150 |

The ionic alkylation method emerges as the most cost-effective and scalable approach, whereas the Clemmensen reduction offers superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Ethyladamantane undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of adamantanone derivatives.

Reduction: Hydrogenation reactions can convert this compound into more saturated derivatives.

Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the adamantane structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Bromine in the presence of light or a radical initiator.

Major Products Formed

Oxidation: Adamantanone derivatives.

Reduction: Saturated adamantane derivatives.

Substitution: Halogenated adamantane compounds.

Scientific Research Applications

1-Ethyladamantane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various adamantane derivatives, which are valuable in materials science and catalysis.

Biology: Adamantane derivatives are studied for their potential antiviral and antibacterial properties.

Medicine: Compounds like memantine, derived from adamantane, are used in the treatment of neurological disorders such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 1-ethyladamantane and its derivatives often involves interactions with biological membranes and proteins. For instance, memantine, an adamantane derivative, acts as an NMDA receptor antagonist, modulating the activity of glutamate in the brain. This helps in reducing excitotoxicity, which is implicated in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Chemical Properties

Key Observations :

- Conformational Rigidity : this compound adopts a unique "upside-down" orientation in deep cavitands, with the ethyl group positioned deep inside the cavity. This contrasts with substituents like Br or NH₂, which face upward due to electronic repulsions .

- Steric Effects : Compared to 1,3-dimethyladamantane, the ethyl group in this compound fills cavity space more effectively, enhancing host-guest binding .

Reactivity and Functionalization

This compound exhibits exceptional regioselectivity in photochemical C(sp³)-H functionalization. In three-component asymmetric sulfonylation, it achieves 84–90% enantiomeric excess (ee) at the tertiary C-H position, outperforming 1-methyladamantane and adamantane in catalyst-controlled selectivity . This reactivity is attributed to:

- Lower bond dissociation energy of tertiary C-H bonds compared to secondary positions.

- Stabilization of intermediate carbon radicals by the adamantane cage .

Comparison of Functionalization Efficiency :

| Compound | % ee in Sulfonylation | Regioisomer Selectivity |

|---|---|---|

| This compound | 84–90% | Single regioisomer |

| 1-Methyladamantane | 80–85% | Single regioisomer |

| Adamantane | 75–82% | Moderate selectivity |

Thermodynamic and Energetic Properties

Combustion Enthalpy and Energy Density :

this compound has a mass enthalpy of combustion of 47.31 MJ/kg and volumetric enthalpy of 27.15 MJ/dm³ , comparable to 1,3-dimethyladamantane (57.13 MJ/dm³) and 1,3,5-trimethyladamantane (18.03 MJ/dm³) despite its liquid state . The low fusion enthalpy (<1% of combustion enthalpy) minimizes energy density differences between solid and liquid adamantanes .

Phase Transition Data :

| Compound | Fusion Enthalpy (ΔHᶠus, kJ/mol) | Melting Point (K) |

|---|---|---|

| This compound | 11.28 | 225.6 |

| 1-Methyladamantane | 13.5 (estimated) | 248–250 |

| Adamantane | 16.7 | 543 |

Concentration in Crude Oils :

| Compound | Concentration Range (μg/g) |

|---|---|

| This compound | 15.51–20.59 |

| 2-Ethyladamantane | 18.40–29.10 |

| 1,3-Dimethyladamantane | 38.54–61.06 |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-ethyladamantane, and how do reaction conditions influence product yield?

-

Methodological Answer : this compound is synthesized via free-radical alkylation of adamantane with ethylene. Key parameters include initial ethylene pressure (10–20 kg/cm²), reaction temperature (~150°C), and the use of di-tert-butyl peroxide (DTBP) as an initiator. For example, at 10 kg/cm², the molar ratio of this compound to other alkylated products (e.g., 1-n-butyladamantane) is 23:17:1, with near-quantitative yields based on consumed adamantane . Alternative methods involve solid acid catalysts (e.g., silica-alumina or zeolites) at 230–270°C, which also enable rearrangement to 1,3-dimethyladamantane, requiring careful control of hydrogen chloride co-catalysts to optimize selectivity .

-

Key Data :

| Ethylene Pressure (kg/cm²) | This compound Yield (g) | Major Byproducts (g) |

|---|---|---|

| 10 | 1.18 | 0.58 (1-n-butyl) |

| 20 | 0.25 | 0.51 (1-n-hexyl) |

| From Table III, |

Q. How can researchers characterize the physicochemical properties of this compound for fuel applications?

- Methodological Answer : Density, viscosity, refractive index, and surface tension measurements in binary systems (e.g., with 1-heptanol or cyclohexylmethanol) provide insights into molecular interactions. Excess molar volumes () and viscosity deviations () are calculated using experimental data and fitted to Redlich–Kister equations. For instance, this compound exhibits nonideal behavior in mixtures, with values indicating weak dispersive interactions, critical for optimizing high energy-density hydrocarbon fuels .

Q. What thermodynamic data are available for this compound, and how are they validated?

Q. How do catalytic mechanisms differ between free-radical and acid-catalyzed alkylation routes for this compound synthesis?

- Methodological Answer : Free-radical pathways (DTBP-initiated) favor ethylene insertion via chain propagation, while acid-catalyzed routes (e.g., zeolites) involve carbocation intermediates. The latter often lead to rearrangements (e.g., this compound → 1,3-dimethyladamantane) due to hydride shifts. Advanced characterization (e.g., GC-MS tracking of intermediates ) and kinetic isotope effects can resolve mechanistic pathways. Contradictions in yield data (e.g., higher ethylene pressure reducing this compound selectivity) may stem from competing oligomerization or steric effects .

Q. What analytical strategies resolve contradictions in alkylation yield data under varying ethylene pressures?

- Methodological Answer : At 10 kg/cm², this compound dominates (molar ratio 23:17:1 for ethyl:butyl:hexyl derivatives), but at 20 kg/cm², selectivity shifts to 6.5:7.4:1. This suggests pressure-dependent transition states or steric hindrance limiting further alkylation. Researchers should employ time-resolved GC-MS and DFT calculations to model transition states and validate hypotheses .

Q. How can molecular interactions in this compound mixtures inform fuel formulation?

- Methodological Answer : Excess molar volume () and surface tension deviations () in binary systems reveal solute-solvent interactions. For example, negative values in this compound/1-heptanol mixtures indicate partial ordering due to hydrogen bonding, while positive in cyclohexylmethanol systems suggest steric repulsion. These insights guide composition optimization for fuel additives to balance energy density and flow properties .

Q. Methodological Best Practices

- Data Validation : Cross-reference experimental yields with certified reference materials (e.g., CAS 770-69-4 ) and replicate syntheses under controlled conditions .

- Contradiction Analysis : Use error propagation models and sensitivity analyses to assess variables like catalyst deactivation or impurity effects .

- Ethics & Reproducibility : Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for detailed experimental protocols and raw data archiving .

Properties

IUPAC Name |

1-ethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTHCCWEYOKFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335019 | |

| Record name | 1-Ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-69-4 | |

| Record name | 1-Ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.